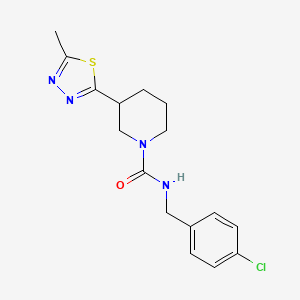

N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4OS/c1-11-19-20-15(23-11)13-3-2-8-21(10-13)16(22)18-9-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPQSCFKMAIPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including cytotoxicity against cancer cell lines and antibacterial properties.

The molecular formula of this compound is with a molecular weight of approximately 350.87 g/mol. The compound features a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClN₄OS |

| Molecular Weight | 350.87 g/mol |

| CAS Number | 1144446-45-6 |

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 5-aryl-1,3,4-thiadiazoles have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

-

Cytotoxicity Studies :

- Compounds 4e and 4i displayed high selectivity towards cancerous cells over normal cells.

- Treatment with these compounds induced cell cycle arrest at the S and G2/M phases in cancer cells.

- Increased levels of pro-apoptotic factors (Bax/Bcl-2 ratio and caspase 9) were observed in treated cells, indicating an apoptotic mechanism of action .

-

Case Studies :

- In one study, N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could effectively inhibit the proliferation of cancer cells through apoptosis .

Antimicrobial Activity

The compound also exhibits notable antibacterial properties. Research on related thiadiazole derivatives has revealed their effectiveness against various bacterial strains:

- Antibacterial Studies :

Structure-Activity Relationship (SAR)

The biological activity of N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is influenced by its structural components:

- Substituents on the Benzyl Moiety : The position and type of substituents on the benzyl ring significantly affect both anticancer and antibacterial activities.

- Thiadiazole Ring Modifications : Alterations in the thiadiazole structure can enhance selectivity and potency against specific cancer types or bacterial strains .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of thiadiazole compounds exhibit promising antiviral properties. For instance, a study highlighted the effectiveness of thiadiazole derivatives against various viruses, including HIV and HCV. The compound N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is hypothesized to function similarly due to its structural similarities with known antiviral agents.

Case Study : A series of experiments demonstrated that certain thiadiazole derivatives could inhibit viral replication effectively, with IC50 values indicating strong antiviral activity against HIV reverse transcriptase enzymes .

Antimicrobial Properties

Thiadiazole derivatives are well-known for their antimicrobial activities. Studies have shown that compounds related to this compound possess significant antibacterial and antifungal properties.

| Compound | Activity | Reference |

|---|---|---|

| Thiadiazole Derivative A | Bactericidal against E. coli | |

| Thiadiazole Derivative B | Antifungal against Candida species |

Pesticidal Activity

Compounds containing thiadiazole moieties have been investigated for their insecticidal and fungicidal properties. The compound is believed to exhibit similar effects due to its structural components.

Case Study : Research conducted by Wang et al. (1999) demonstrated that certain thiadiazole derivatives exhibited potent insecticidal activity against pests like aphids and beetles .

Photovoltaic Materials

Recent studies have explored the use of thiadiazole-based compounds in organic photovoltaic cells. The incorporation of this compound into polymer blends has shown potential for enhancing the efficiency of solar cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.